molecular formula C8H4BrClF4O B6313111 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene CAS No. 1858256-98-0

1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene

Cat. No. B6313111
CAS RN: 1858256-98-0
M. Wt: 307.47 g/mol
InChI Key: ARBKOJVVMQVBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene (BCTFE) is an organofluorine compound that has been widely studied in recent years due to its wide range of applications in chemical synthesis, scientific research, and drug development. BCTFE is a versatile reagent and has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, BCTFE has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs.

Scientific Research Applications

1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been used to study the mechanism of action of various drugs, to investigate the biochemical and physiological effects of drugs, and to develop new drugs.

Mechanism of Action

1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to interact with proteins in a variety of ways. It has been shown to bind to proteins, modify their structure, and alter their activity. 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has also been found to interact with cellular components, such as lipids and nucleic acids, and to modulate their activity.
Biochemical and Physiological Effects
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to modulate the activity of enzymes, hormones, and other cellular components, and to modulate the expression of genes.

Advantages and Limitations for Lab Experiments

1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to be a highly efficient and cost-effective reagent for the synthesis of various organic compounds. It is also relatively easy to handle and store, and it has a wide range of applications in chemical synthesis and scientific research. However, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene can be toxic and should be handled with care. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene should not be used in medical applications without proper safety precautions.

Future Directions

1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has a wide range of potential future applications. It could be used to develop new drugs for the treatment of various diseases, including cancer and infectious diseases. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene could be used to study the mechanism of action of existing drugs and to investigate the biochemical and physiological effects of drugs. Finally, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene could be used to develop new polymers and agrochemicals.

Synthesis Methods

1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene can be synthesized using a three-step process. First, 2-chloro-1,1,2-trifluoroethanol is reacted with 5-fluorobenzene in the presence of a base, such as potassium carbonate, to form 2-chloro-1,1,2-trifluoroethoxy-5-fluorobenzene. This compound is then reacted with bromine in an aprotic solvent, such as dimethyl sulfoxide, to form 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene. This method has been found to be highly efficient and cost-effective.

properties

IUPAC Name

2-bromo-1-(2-chloro-1,1,2-trifluoroethoxy)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF4O/c9-5-3-4(11)1-2-6(5)15-8(13,14)7(10)12/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBKOJVVMQVBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.